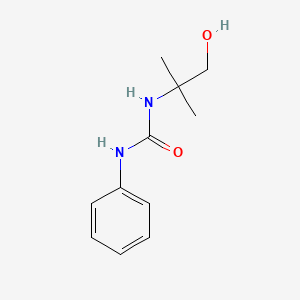

N-(2-hydroxy-1,1-dimethylethyl)-N'-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

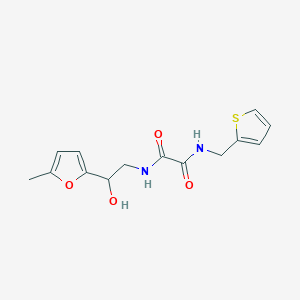

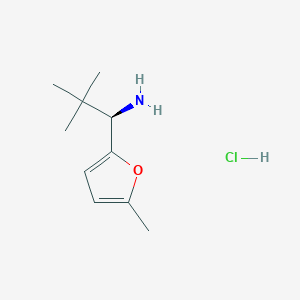

N-(2-hydroxy-1,1-dimethylethyl)-N'-phenylurea is a chemical compound that is part of a broader class of urea derivatives. These compounds are known for their diverse biological activities, which can include antileukemic and enzyme inhibitory effects. The specific compound is structurally characterized by the presence of a phenyl group and a hydroxy-dimethylethyl moiety attached to the urea backbone.

Synthesis Analysis

The synthesis of this compound and related compounds typically involves the reaction of hydroxylamine with aromatic isocyanates. This method is exemplified in the preparation of N'-phenyl-N-hydroxyureas, which share a similar structural motif with the compound of interest . Although the exact synthesis of this compound is not detailed in the provided papers, the general approach to synthesizing N-hydroxyureas could be adapted to produce this specific compound.

Molecular Structure Analysis

The molecular structure of this compound would include a urea core with a hydroxy-dimethylethyl group and a phenyl ring. The presence of these functional groups suggests potential for specific interactions with biological targets, such as hydrogen bonding and π-π interactions. The molecular structure is crucial for the compound's biological activity, as seen in the case of N'-phenyl-N-hydroxyureas, where the phenyl group plays a significant role in the inhibition of certain enzymes .

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to this compound, they do provide insight into the reactivity of similar compounds. For instance, the phenyl-substituted derivatives of bis(N-methylcarbamate) compounds have shown significant antileukemic activity, suggesting that the phenyl group in urea derivatives is an active site for chemical reactions that could lead to biological effects . The hydroxy group in the compound could also be involved in chemical reactions, potentially acting as a nucleophile or hydrogen bond donor.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The hydroxy group would contribute to the compound's solubility in polar solvents and could affect its boiling and melting points. The phenyl group could impact the compound's lipophilicity, which is important for its bioavailability and distribution within the body. The urea backbone is known for its stability and ability to participate in hydrogen bonding, which could affect the compound's crystallinity and solubility in various solvents. Although the exact properties are not provided, similar compounds have been synthesized and tested for biological activities, indicating that these properties are conducive to bioactivity .

Wissenschaftliche Forschungsanwendungen

Degradation Processes

- Fenuron Degradation : A study compared the degradation of fenuron (1,1-dimethyl-3-phenylurea) by hydroxyl and carbonate radicals. It was found that the reaction with both radicals leads to the transformation of the dimethylurea moiety, highlighting important pathways in herbicide degradation (Mazellier et al., 2007).

Bioremediation Techniques

- Enhanced Mineralization of Diuron : Research on the bioremediation of the phenylurea herbicide diuron, which is often a contaminant in soil and water, used a combination of hydroxypropyl-β-cyclodextrin and a bacterial consortium for degradation. This method demonstrated almost complete mineralization of diuron in a soil system (Villaverde et al., 2012).

Structural and Molecular Analysis

- Conformational Profile of Fenuron : An analysis of 1,1-dimethyl-3-phenylurea (fenuron) included examining its vibrational, molecular, and electronic characteristics. The study provided insights into the charge transfer effect and NLO properties of the molecule, suggesting potential applications in developing anticancer agents (Haruna et al., 2019).

Wirkmechanismus

Target of Action

A structurally similar compound, n-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1h-pyrrolo[2,3-b]pyridin-2-yl)-1h-indole-5-carboxamide, is known to target the tyrosine-protein kinase syk . This enzyme plays a crucial role in the adaptive immune receptor signaling, innate immune recognition, cell proliferation, differentiation, and survival .

Mode of Action

Based on the target of the structurally similar compound mentioned above, it can be hypothesized that it may interact with the tyrosine-protein kinase syk, potentially influencing immune response .

Eigenschaften

IUPAC Name |

1-(1-hydroxy-2-methylpropan-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,8-14)13-10(15)12-9-6-4-3-5-7-9/h3-7,14H,8H2,1-2H3,(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOVNZOSGRVZPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)NC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide](/img/structure/B3001268.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3001276.png)

![6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3001280.png)

![(5-Bromopyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3001283.png)

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001288.png)

![4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]-N-phenethylbenzenesulfonamide](/img/structure/B3001290.png)